6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-5-chloro-1-ethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKHDTVLCWWNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with urea and a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds related to 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
Inhibition of Enzymes
This compound has been identified as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS are valuable in cancer treatment as they can impede the proliferation of rapidly dividing tumor cells. The specific mechanism involves blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication .
Agricultural Applications
Herbicidal Properties
Recent patents have highlighted the use of this compound and its derivatives as herbicides. These compounds can selectively inhibit certain plant enzymes involved in growth processes, thus controlling unwanted vegetation without harming crops. The specificity of these compounds makes them attractive for developing environmentally friendly herbicides .
Biochemical Research Applications
Biological Assays
Due to its ability to interact with biological molecules, this compound is used in various biochemical assays to study enzyme kinetics and metabolic pathways. Its role as a model compound allows researchers to investigate the effects of structural modifications on biological activity.
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results demonstrated a significant reduction in bacterial colonies when treated with this compound compared to control groups . -
Thymidylate Synthase Inhibition
In a biochemical analysis, researchers assessed the inhibitory effect of this compound on thymidylate synthase from both yeast and human sources. The findings indicated that it effectively reduced enzyme activity, supporting its potential use in cancer therapeutics . -
Herbicidal Activity Evaluation
A patent application detailed experiments where this compound was tested against common agricultural weeds. The results showed effective weed control at specific concentrations while maintaining crop safety, suggesting its application as a selective herbicide .
Mechanism of Action
The mechanism of action of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: N1 Position: The ethyl group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl in ) or bulkier benzyl groups () . C5 Position: Chlorine (electron-withdrawing) enhances electrophilicity, enabling reactions like nucleophilic aromatic substitution. This contrasts with iodine in , which is larger and may influence binding in biological systems . C6 Position: The amino group provides hydrogen-bonding capacity, a feature shared with analogs in –14 .
Synthesis Challenges: Introducing the ethyl group at N1 likely requires alkylation under controlled conditions, differing from methods for morpholinoethyl () or cyclopropylmethyl () derivatives. Chlorination at C5 may involve halogenation of precursor pyrimidines, as seen in .
Biological Activity
6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₇H₈ClN₃O₂
CAS Number: 67130-67-0
This compound features a pyrimidine ring substituted with an amino group and a chloroethyl group, contributing to its diverse biological effects.
This compound primarily interacts with various cellular targets, notably cyclin-dependent kinases (CDKs). Its mechanism includes:
- Inhibition of CDK Activity: The compound binds to the active site of CDK2, inhibiting its kinase activity. This action prevents the phosphorylation of target proteins essential for cell cycle progression, particularly at the G1/S transition, leading to reduced cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties:
- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells .
- Case Study Example: A study involving human cancer cell lines reported an IC50 value of approximately 10 µM for this compound's inhibitory effect on cell proliferation .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activities:
- Mechanism: It suppresses the expression and activity of key inflammatory mediators such as COX-2 and iNOS. This inhibition is crucial in reducing inflammation-related conditions .
Antimicrobial Activity
6-amino-5-chloro-1-ethylpyrimidine derivatives have been evaluated for their antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, although more comprehensive investigations are needed to establish specific activity profiles.
Data Summary
Research Applications
The potential applications of this compound span several fields:
- Pharmaceutical Development: Its properties make it a candidate for developing new anticancer and anti-inflammatory drugs.
- Synthetic Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biochemical Research: The compound is utilized in studies investigating cell cycle regulation and inflammatory responses.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis yield of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione?
- Methodology :
- Alkylation Conditions : Use ethyl iodide or propyl iodide in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Adjust reaction time and temperature to improve yields (e.g., 40–78% yields reported for analogous compounds under similar conditions) .
- Purification : Recrystallize the product from dichloromethane or ethanol to remove unreacted starting materials. Monitor purity via TLC or HPLC.
- Key Data : Lower yields (e.g., 42% in ) may result from incomplete alkylation; increasing iodide equivalents or reaction time could mitigate this.
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts:
- NH2 protons : ~4.90–5.10 ppm (broad singlet).
- Ethyl group protons : 1.19–1.24 ppm (triplet) and 3.93 ppm (quartet) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ = 196.2 for structurally similar derivatives) .
Q. How do I assess the purity of this compound for downstream biological assays?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, 100 × 4 mm) with a 25-min gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can I evaluate the biological activity of this compound as a kinase inhibitor?
- Methodology :
- Target Selection : Test against eukaryotic elongation factor-2 kinase (eEF-2K) using ATPase activity assays. Reference IC50 values for pyrido[2,3-d]pyrimidine-dione derivatives (e.g., compound 6 in ).
- Cellular Assays : Measure inhibition of cancer cell proliferation (e.g., MTT assay) at 1–50 μM concentrations .
- Data Interpretation : Correlate structural features (e.g., chloro substitution at position 5) with activity trends observed in SAR studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Curves : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm reproducibility.
- Metabolic Stability : Assess compound stability in serum (e.g., 24-hour incubation at 37°C) to rule out degradation artifacts .
- Case Study : Discrepancies in cytotoxicity may arise from impurities; re-purify via flash chromatography and re-test .
Q. How can I design derivatives to improve solubility without compromising activity?
- Methodology :
- Functionalization : Introduce hydrophilic groups (e.g., carboxamide at position 6) via condensation with cyanacetamide in DMF .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with eEF-2K’s hydrophobic binding pocket .
Q. What precautions are necessary to handle instability during storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
